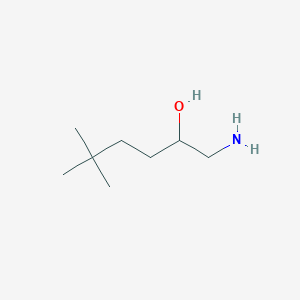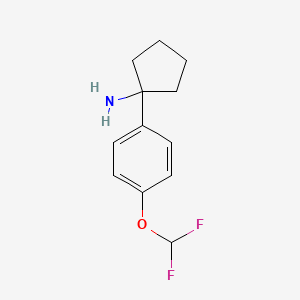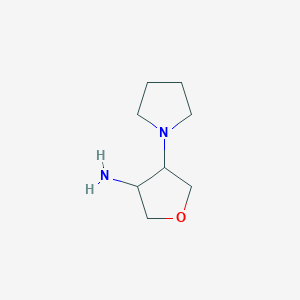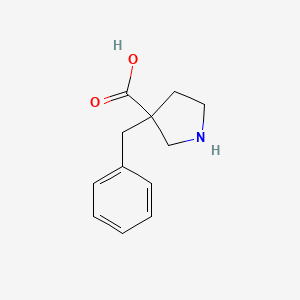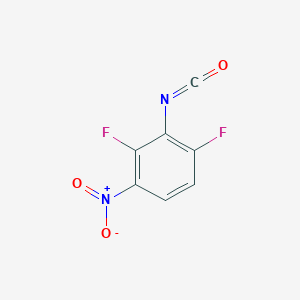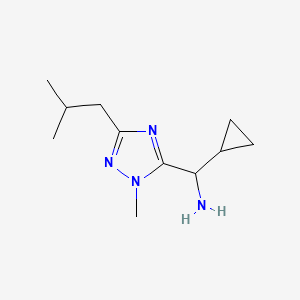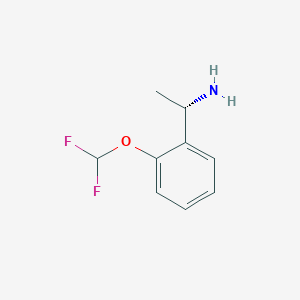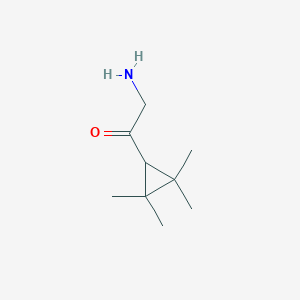
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a cyclopropyl ring substituted with four methyl groups and an amino group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanone Backbone: The ethanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, substituted amines, and imines or enamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用機序
The mechanism of action of 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(2,2-dimethylcyclopropyl)ethan-1-one: This compound has fewer methyl groups on the cyclopropyl ring, resulting in different steric and electronic properties.
2-Amino-1-(2,2,3-trimethylcyclopropyl)ethan-1-one: The presence of three methyl groups on the cyclopropyl ring alters its reactivity and interaction with biological targets.
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)propan-1-one: The substitution of the ethanone backbone with a propanone backbone changes the compound’s chemical and physical properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5,10H2,1-4H3 |
InChIキー |
NOHOJIQUGNQXFV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
